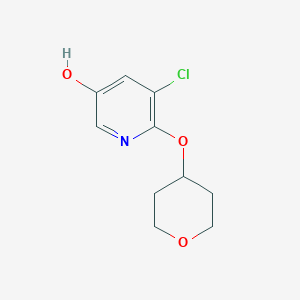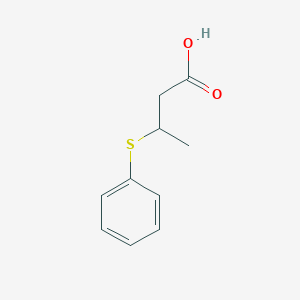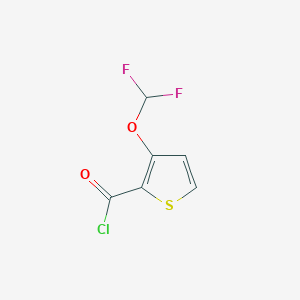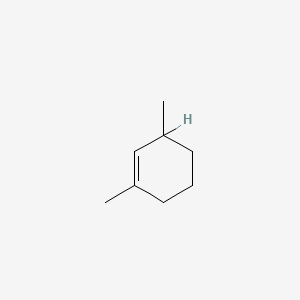
1,3-Dimethyl-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1-cyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the 1 and 3 positions of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-cyclohexene can be synthesized through several methods. One common method involves the dehydration of 1,3-dimethyl cyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid catalyst to remove water and form the desired alkene .
Industrial Production Methods
In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield 1,3-dimethyl cyclohexane.
Substitution: It can undergo electrophilic addition reactions with halogens, such as bromine, to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl cyclohexanol or 1,3-dimethyl cyclohexanone.
Reduction: 1,3-Dimethyl cyclohexane.
Substitution: 1,3-Dibromo-1,3-dimethyl cyclohexane.
Applications De Recherche Scientifique
1,3-Dimethyl-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-1-cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophilic reagent (e.g., bromine) to form a cyclic intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: The parent compound without methyl substitutions.
1,2-Dimethyl cyclohexene: A similar compound with methyl groups at the 1 and 2 positions.
1,4-Dimethyl cyclohexene: A compound with methyl groups at the 1 and 4 positions.
Uniqueness
1,3-Dimethyl-1-cyclohexene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern can lead to different steric and electronic effects compared to other dimethyl cyclohexene isomers .
Propriétés
Numéro CAS |
2808-76-6 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
1,3-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
XTCMQAVNRXZBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


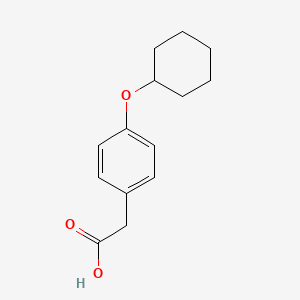
![5-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8734565.png)
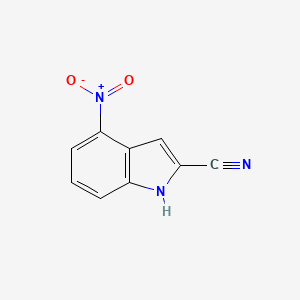
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8734567.png)
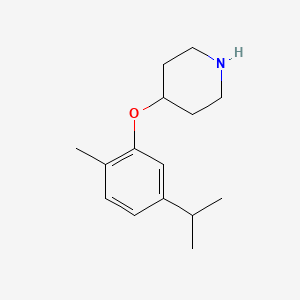
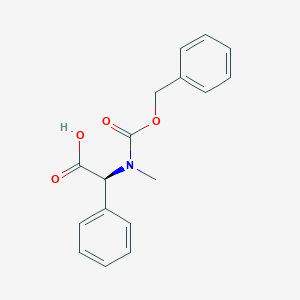
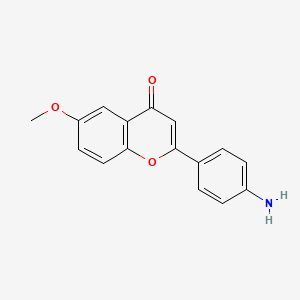
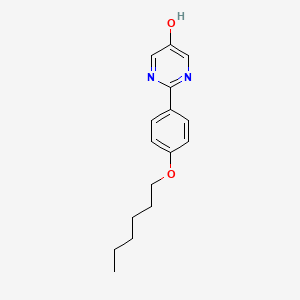
![Tert-butyl 4-[(2-oxo-2-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8734612.png)
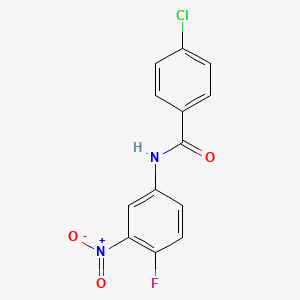
![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)
